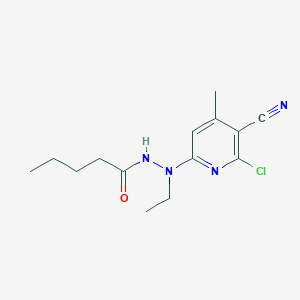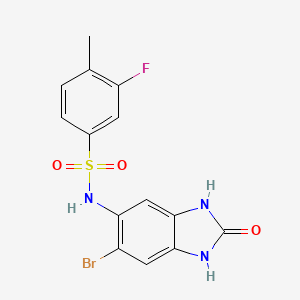
N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-ethylpentanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine, cyano, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide typically involves the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine. This reaction leads to regioselective nucleophilic substitution of the chlorine atom at position 6, forming the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at position 6 can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Substitution reactions: Other substituents on the pyridine ring can be replaced under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide include triethylamine, malononitrile, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from reactions involving N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide include other pyridine derivatives with different substituents, such as:
- 2,6-dichloro-4-methylnicotinonitrile
- 6-chloro-5-cyano-4-methylpyridine
Uniqueness
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H19ClN4O |
|---|---|
Peso molecular |
294.78 g/mol |
Nombre IUPAC |
N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-ethylpentanehydrazide |
InChI |
InChI=1S/C14H19ClN4O/c1-4-6-7-13(20)18-19(5-2)12-8-10(3)11(9-16)14(15)17-12/h8H,4-7H2,1-3H3,(H,18,20) |
Clave InChI |
KDZZJHWGNPWIGD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NN(CC)C1=NC(=C(C(=C1)C)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(3-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11489500.png)
![12-(4-methoxyphenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B11489505.png)
![2-[4-(Quinolin-2-yl)piperazin-1-yl]acetohydrazide](/img/structure/B11489508.png)
![7-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11489512.png)
![methyl 4-(diethylamino)-8-ethoxy-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11489518.png)
![2-amino-4-(4-fluorophenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11489526.png)
![3-fluoro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11489537.png)
![1-(1-benzofuran-2-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11489540.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11489545.png)
![N-[2-(methylsulfanyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11489551.png)
![N-(3,4-dimethoxyphenyl)-4-{[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B11489558.png)
![N-(1-naphthylmethyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B11489560.png)
![N-(2-ethoxyethyl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B11489567.png)
